molecular formula C13H17N B13210228 6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13210228
M. Wt: 187.28 g/mol
InChI Key: VCPKUKKAYDKOLF-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure, which includes a 4-methylphenyl group attached to a 3-azabicyclo[320]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentene and 4-methylphenylamine.

    Cyclization: The cyclopentene undergoes a cyclization reaction with 4-methylphenylamine in the presence of a suitable catalyst, such as palladium, to form the bicyclic structure.

    Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: The compound can undergo substitution reactions where the 4-methylphenyl group can be replaced with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methylbicyclo[3.2.0]heptane: Similar bicyclic structure but lacks the 4-methylphenyl group.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.

    4-Methylheptane: A linear alkane with a similar methyl group but different overall structure.

Uniqueness

6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its combination of a bicyclic core with a 4-methylphenyl group, which imparts specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom in the ring, which contributes to its unique biological activity. The presence of a 4-methylphenyl substituent enhances its lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly dopamine receptors. Research indicates that it exhibits higher binding affinity for D(2L) and D(3) dopamine receptors compared to D(1) receptors, suggesting a selective mechanism of action that may influence dopaminergic signaling pathways .

Antitumor Activity

Several studies have investigated the antitumor potential of related bicyclic compounds, indicating that modifications in the azabicyclo structure can lead to varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of azabicyclo compounds have shown promising results against solid tumors such as lung, breast, and liver cancers .

Neuropharmacological Effects

Research has demonstrated that this compound acts as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies reveal that specific substitutions can enhance binding affinity and agonist activity at the alpha4beta2 nAChR subtype . This suggests potential applications in treating neurodegenerative disorders.

Study 1: Binding Affinity Evaluation

In a study evaluating various azabicyclo derivatives, it was found that compounds with similar structures to this compound exhibited significant binding affinities at dopamine receptors. The kinetic resolution of racemic mixtures resulted in distinct enantiomers with varying affinities, highlighting the importance of stereochemistry in pharmacological activity .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of azabicyclo derivatives against resistant tumor cells. The findings indicated that specific structural modifications could enhance cytotoxicity against various cancer types, supporting the potential therapeutic applications of compounds like this compound .

Data Table: Biological Activity Summary

Activity Effect Reference
AntitumorEffective against solid tumors
Dopamine Receptor BindingHigh affinity for D(2L) and D(3) receptors
nAChR Agonist ActivityPotent at alpha4beta2 nAChR subtype

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

6-(4-methylphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C13H17N/c1-9-2-4-10(5-3-9)12-6-11-7-14-8-13(11)12/h2-5,11-14H,6-8H2,1H3

InChI Key

VCPKUKKAYDKOLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C2CNC3

Origin of Product

United States

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